molecular formula C10H10S B14709358 [(Ethylsulfanyl)ethynyl]benzene CAS No. 14476-62-1

[(Ethylsulfanyl)ethynyl]benzene

Cat. No.: B14709358
CAS No.: 14476-62-1
M. Wt: 162.25 g/mol
InChI Key: OIBZCMSPZCVBBR-UHFFFAOYSA-N
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Description

[(Ethylsulfanyl)ethynyl]benzene is an organic compound with the molecular formula C10H10S It consists of a benzene ring substituted with an ethynyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Ethylsulfanyl)ethynyl]benzene typically involves the reaction of ethynylbenzene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(Ethylsulfanyl)ethynyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form ethylbenzene derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylbenzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(Ethylsulfanyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Ethylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds and modifying the structure of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethynylbenzene: Lacks the ethylsulfanyl group, making it less reactive in oxidation reactions.

    Ethylbenzene: Lacks both the ethynyl and ethylsulfanyl groups, making it less versatile in chemical reactions.

    Phenylacetylene: Similar to ethynylbenzene but with a different substitution pattern.

Uniqueness

[(Ethylsulfanyl)ethynyl]benzene is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

14476-62-1

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

2-ethylsulfanylethynylbenzene

InChI

InChI=1S/C10H10S/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

OIBZCMSPZCVBBR-UHFFFAOYSA-N

Canonical SMILES

CCSC#CC1=CC=CC=C1

Origin of Product

United States

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